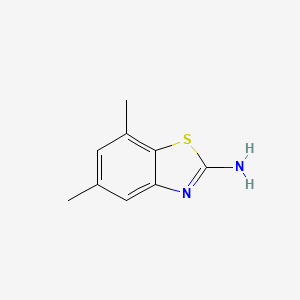

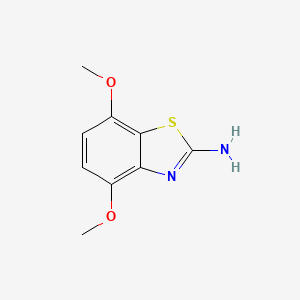

5,7-二甲基-1,3-苯并噻唑-2-胺

描述

The compound 5,7-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. Benzothiazoles are known to exhibit activities such as central nervous system depressants, antispasmodics, antiulcer, antidermatosis, anti-inflammatories, and antihistaminics. They also have industrial applications and some derivatives have shown significant effects against cancer .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions and oxidative cyclization. For instance, the synthesis of 3,5-dimethyl and 3,7-dimethyl-4H-1,4-benzothiazines, which are closely related to 5,7-Dimethyl-1,3-benzothiazol-2-amine, is reported through the condensation of 2-amino-3-methyl/5-methylbenzenethiols with compounds containing active methylene groups in dimethylsulfoxide. This process leads to the formation of intermediate enaminoketones, which then cyclize to form the desired benzothiazine derivatives . Another related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The title compound from paper exhibits an intramolecular C—H⋯S hydrogen bond, resulting in the formation of a planar five-membered ring. This structural feature is common in benzothiazole derivatives and contributes to their chemical stability and reactivity .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including substitutions and condensations. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, the chlorine atom at the 5-position of the benzoquinone ring is substituted by an amino group in the presence of primary and secondary amines . These reactions are crucial for the modification of the benzothiazole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are important for their biological activity and solubility. The pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation (on the nitrogen at the imidazole ring) and between 3.02 and 4.72 for the second protonation (on the nitrogen at the benzothiazole ring) . These values are indicative of the acidic or basic nature of the compounds and can influence their pharmacokinetic properties.

科学研究应用

-

n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

-

Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

-

Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

-

n-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine : This is a derivative of “5,7-Dimethyl-1,3-benzothiazol-2-amine”. It has a molecular weight of 268.38 and is stored at 4°C, protected from light . The specific applications of this compound are not mentioned.

-

Benzothiazole Derivatives : Benzothiazole derivatives have been studied for their antimicrobial properties. For instance, some derivatives were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .

-

Imidazo[2,1-b][1,3]benzothiazole Derivatives : The 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine. These derivatives were confirmed by their spectroscopic characterizations .

属性

IUPAC Name |

5,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWHGBCJISNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365975 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-1,3-benzothiazol-2-amine | |

CAS RN |

73351-87-8 | |

| Record name | 5,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)